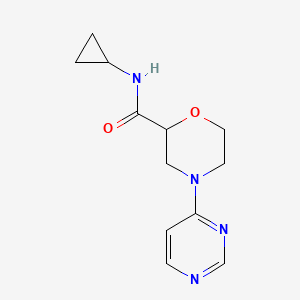![molecular formula C17H14N6OS B12268132 3-cyclopropyl-N-(2-methyl-1,3-benzothiazol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B12268132.png)
3-cyclopropyl-N-(2-methyl-1,3-benzothiazol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-cyclopropyl-N-(2-methyl-1,3-benzothiazol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a cyclopropyl group, a benzothiazole moiety, and a triazolopyridazine core. These structural features contribute to its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropyl-N-(2-methyl-1,3-benzothiazol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzothiazole Moiety: This can be achieved through the condensation of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Cyclization to Form the Triazolopyridazine Core: The benzothiazole intermediate is then reacted with hydrazine derivatives and a suitable dicarbonyl compound to form the triazolopyridazine ring system.
Introduction of the Cyclopropyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to enhance reaction efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-cyclopropyl-N-(2-methyl-1,3-benzothiazol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the benzothiazole or triazolopyridazine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH).
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
3-cyclopropyl-N-(2-methyl-1,3-benzothiazol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-cyclopropyl-N-(2-methyl-1,3-benzothiazol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, such as the suppression of inflammatory responses or the inhibition of microbial growth. Molecular docking studies have shown that the compound can form stable complexes with target proteins, highlighting its potential as a lead compound for drug development.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds with similar benzothiazole moieties, such as 2-aminobenzothiazole, exhibit comparable biological activities.
Triazolopyridazine Derivatives: Compounds like 1,2,4-triazolo[4,3-b]pyridazine have similar core structures and are studied for their pharmacological properties.
Uniqueness
The uniqueness of 3-cyclopropyl-N-(2-methyl-1,3-benzothiazol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide lies in its combined structural features, which confer a distinct set of biological activities. The presence of the cyclopropyl group enhances its stability and bioavailability, while the benzothiazole and triazolopyridazine moieties contribute to its diverse pharmacological effects.
Properties
Molecular Formula |
C17H14N6OS |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
3-cyclopropyl-N-(2-methyl-1,3-benzothiazol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide |
InChI |
InChI=1S/C17H14N6OS/c1-9-18-13-8-11(4-6-14(13)25-9)19-17(24)12-5-7-15-20-21-16(10-2-3-10)23(15)22-12/h4-8,10H,2-3H2,1H3,(H,19,24) |
InChI Key |
XMIMKQZPAGBVET-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3=NN4C(=NN=C4C5CC5)C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-chloro-N-[1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperidin-4-yl]-N-methylpyrimidin-2-amine](/img/structure/B12268060.png)
![1-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4,4,4-trifluorobutan-1-one](/img/structure/B12268074.png)
![9-methyl-6-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine](/img/structure/B12268077.png)
![6-{4-[2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine](/img/structure/B12268079.png)
![N,N-dimethyl-6-(4-{thieno[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine](/img/structure/B12268107.png)
{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}amine](/img/structure/B12268111.png)
![5-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-methyl-1,2,4-thiadiazole](/img/structure/B12268115.png)
![N-(3,4-dimethylphenyl)-3-[methyl(5-methylpyrimidin-2-yl)amino]piperidine-1-carboxamide](/img/structure/B12268116.png)
![5-chloro-N-methyl-N-[1-(4-methylpyrimidin-2-yl)piperidin-4-yl]pyrimidin-2-amine](/img/structure/B12268120.png)
![4-{Methyl[1-(pyridin-2-yl)azetidin-3-yl]amino}-2-(methylsulfanyl)pyrimidine-5-carbonitrile](/img/structure/B12268128.png)
![2-methoxy-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzamide](/img/structure/B12268139.png)
![4-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-N-ethylpyrimidin-2-amine](/img/structure/B12268140.png)
![N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B12268146.png)
